2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
2-(trifluoromethoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-4-5-2-1-3-10-5;/h5,10H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUVHUWVIKPNBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Pyrrolidine Precursors
A common approach involves functionalizing preformed pyrrolidine derivatives. For example, 2-chloromethylpyrrolidine can undergo nucleophilic substitution with sodium trifluoromethoxide (NaOCF₃) under anhydrous conditions1.
Reaction Conditions :
-
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Temperature: 80–100°C
-
Catalyst: Crown ethers (e.g., 18-crown-6) to enhance reactivity2.
Yield : ~65–75% after purification via recrystallization1.
Cyclization of Linear Precursors
Constructing the pyrrolidine ring from linear precursors via intramolecular cyclization offers stereochemical control. A reported method uses 1,4-diamines or 1,4-dihalides as starting materials2:
Example :
-
1,4-Dichlorobutane reacts with methylamine in the presence of KI, forming N-methylpyrrolidine2.
-
The methyl group is subsequently oxidized and replaced with a trifluoromethoxy methyl group via radical trifluoromethoxylation3.
Optimization :
-
KI catalyzes halogen exchange, reducing activation energy2.
-
Ether solvents (e.g., THF) improve methylamine solubility, enabling reactions at ambient pressure2.
Asymmetric Synthesis for Enantiomeric Control
Organocatalytic Michael Addition/Hydrogenation
A stereoselective route involves:
-
Michael Addition : Trifluoromethyl ketones react with nitroolefins using a chiral organocatalyst (e.g., Cinchona alkaloids) to form β-nitro ketones with >90% enantiomeric excess (ee)4.
-
Hydrogenative Cyclization : Catalytic hydrogenation (Pd/C or PtO₂) reduces nitro groups and facilitates ring closure to yield 2-trifluoromethyl pyrrolidines4.
Key Data :
| Step | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|
| Michael Addition | (S)-Diphenylprolinol | 94 | 85 |
| Hydrogenation | 10% Pd/C | - | 78 |
Advantage : Modular synthesis allows tuning of substituents4.
Chiral Resolution via Diastereomeric Salt Formation
For racemic mixtures, resolution using chiral acids (e.g., L-tartaric acid) separates enantiomers. The hydrochloride salt is then formed by treating the free base with HCl gas in dioxane5.
Industrial-Scale Production Methods
Vapor-Phase Fluorination
Adapted from trifluoromethylpyridine synthesis6, this method involves:
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Chlorination of 2-picoline to form 2-chloromethylpyridine.
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Vapor-phase fluorination at 300–400°C with HF and catalysts (e.g., Cr₂O₃/Al₂O₃) to introduce the trifluoromethoxy group6.
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Hydrogenation of the pyridine ring to pyrrolidine under high-pressure H₂ (50–100 bar)3.
Process Metrics :
| Step | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|
| Fluorination | 350 | 1 | 64 |
| Hydrogenation | 120 | 50 | 89 |
Limitation : Requires specialized equipment for high-temperature fluorination6.
Recent Advances in Trifluoromethoxylation
Radical Trifluoromethoxylation
A breakthrough method employs AgOCF₃ or CuOCF₃ to introduce the trifluoromethoxy group via radical intermediates3.
Procedure :
-
2-Bromomethylpyrrolidine reacts with AgOCF₃ in acetonitrile.
-
Irradiation with UV light generates radicals, facilitating C–OCF₃ bond formation3.
Yield : 55–60% with 99% purity after column chromatography3.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | Halogen exchange, substitution | 65–75 | Low | High |
| Asymmetric Catalysis | Michael addition, hydrogenation | 78–85 | High (>90% ee) | Moderate |
| Vapor-Phase Fluorination | Chlorination, fluorination, hydrogenation | 64–89 | None | Industrial |
| Radical Trifluoromethoxylation | Radical coupling | 55–60 | Low | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The pyrrolidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of a ketone derivative, while substitution reactions can yield a variety of functionalized pyrrolidine derivatives .
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : 2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride serves as a versatile building block for synthesizing more complex organic molecules. Its trifluoromethoxy group can enhance reactivity in various chemical reactions, including nucleophilic substitutions and additions.
- Catalysis : The compound has potential as a chiral catalyst in asymmetric synthesis, particularly in reactions such as the Mannich reaction and Michael addition. Its ability to facilitate high enantioselectivity is of significant interest in the development of pharmaceuticals.
Biology
- Pharmaceutical Development : The unique structural features of this compound make it a candidate for drug discovery. Research indicates that compounds with similar structures often exhibit significant biological activities, including interactions with various enzymes and receptors.
- Mechanism of Action : The trifluoromethoxy group enhances binding affinity to biological targets, which can modulate enzyme activity and signal transduction pathways. Studies have shown its potential in inhibiting specific enzymes involved in metabolic pathways, making it relevant for therapeutic applications .
Industry
- Agrochemicals : The compound is used in developing agrochemicals due to its ability to interact with biological systems effectively. Its lipophilicity may improve the efficacy of agricultural products by enhancing absorption and retention in plant systems.
- Fine Chemicals Production : In industrial settings, this compound is utilized for producing fine chemicals and specialty materials, leveraging its unique properties for various applications.
Data Tables
| Application Area | Specific Use | Mechanism/Benefit |
|---|---|---|
| Chemistry | Building block | Enhances reactivity in organic synthesis |
| Chiral catalyst | Facilitates asymmetric synthesis with high enantioselectivity | |
| Biology | Drug discovery | Potential interactions with enzymes/receptors |
| Enzyme inhibition | Modulates activity through binding affinity | |
| Industry | Agrochemicals | Improves efficacy through enhanced absorption |
| Fine chemicals | Utilized in production processes for specialty materials |
Case Studies
- Asymmetric Synthesis : A study demonstrated the effectiveness of this compound as a chiral catalyst in the Mannich reaction, yielding products with high enantioselectivity. The presence of the trifluoromethoxy group significantly increased the reaction rate compared to other catalysts used .
- Biological Activity : In pharmacological studies, compounds similar to this compound showed promising results in inhibiting key metabolic enzymes involved in cancer progression. This suggests potential therapeutic applications for this compound class .
- Industrial Application : Research into scalable synthesis methods revealed that continuous flow reactors could enhance the production efficiency of this compound, leading to improved yields and reduced waste during manufacturing processes.
Mechanism of Action
The mechanism of action of 2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Substituent Variations
The following table summarizes key analogs from the evidence, emphasizing substituent differences and their implications:
Key Comparisons
Trifluoromethoxy vs. Trifluoromethyl Groups
- Trifluoromethoxy (-OCF₃): Enhances metabolic stability due to resistance to oxidative degradation. Found in (3R)-3-(trifluoromethoxy)pyrrolidine HCl, this group increases polarity compared to trifluoromethyl (-CF₃) but maintains lipophilicity .
- Trifluoromethyl (-CF₃): More lipophilic and electron-withdrawing. In 2-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl, this group contributes to strong hydrophobic interactions in target binding .
Substituent Position and Chirality
- C2 vs. C3 Substitution: (3R)-3-(Trifluoromethoxy)pyrrolidine HCl demonstrates how substituent position (C3 vs. C2) affects steric interactions and solubility. The C3-substituted compound may exhibit different binding affinities compared to C2 analogs .
- Chiral Centers: Compounds like (3R)-3-(trifluoromethoxy)pyrrolidine HCl and (2R)-2-[(tert-butoxy)methyl]pyrrolidine HCl highlight the role of chirality in enantioselective applications, such as asymmetric catalysis or receptor targeting .
Alkyl vs. Aromatic Substituents
- Alkyl Groups (e.g., -CH₃, -CHF₂): Simpler substituents like methyl or difluoromethyl (e.g., 2-(Difluoromethyl)pyrrolidine HCl) reduce molecular weight and improve solubility but may lack target specificity .
- Aromatic Groups (e.g., -C₆H₄CF₃): Increase molecular weight and lipophilicity, as seen in 2-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl, making them suitable for CNS-targeting drugs due to blood-brain barrier penetration .
Physicochemical Properties
- Lipophilicity (LogP):
- Solubility:
Research and Application Insights
- Pharmaceutical Relevance: Trifluoromethoxy and trifluoromethyl groups are prevalent in kinase inhibitors and GPCR-targeting drugs due to their ability to modulate potency and selectivity .
- Agrochemical Potential: Difluoromethyl-substituted pyrrolidines (e.g., 2-(Difluoromethyl)pyrrolidine HCl) are explored as fungicides or herbicides due to their volatility and stability .
Biological Activity
2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique trifluoromethoxy group and pyrrolidine structure. This compound has been investigated for various biological activities, including potential applications in treating mood disorders, antimicrobial effects, and interactions with specific receptors in the central nervous system.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
The trifluoromethoxy group enhances the lipophilicity of the compound, which may improve its membrane permeability and bioavailability, making it a candidate for various pharmacological applications.
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The trifluoromethoxy group facilitates binding to hydrophobic regions of proteins or cell membranes, potentially modulating the activity of enzymes or receptors.
Antidepressant Effects
Research indicates that compounds similar to this compound may exhibit antidepressant properties. The methylpyrrolidine series has shown a high affinity for the 5-HT2A receptor, with pKi values ranging from 7.89 to 9.19, suggesting potential efficacy in mood disorders .
Antimicrobial Activity
Preliminary studies have indicated that this compound may possess antimicrobial properties. Derivatives of pyrrolidine have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the pyrrolidine ring can enhance antibacterial efficacy .
Structure-Activity Relationships (SAR)
A comprehensive analysis of SAR for related compounds has revealed that the presence of the trifluoromethoxy group significantly influences biological activity. For instance, compounds with this group have shown improved binding affinities at serotonin receptors compared to their non-fluorinated analogs .
| Compound | pKi Value | Biological Activity |
|---|---|---|
| 2-((Trifluoromethoxy)methyl)pyrrolidine | 7.89 - 9.19 | Antidepressant potential |
| Related Methylpyrrolidine Derivative | 7.58 - 9.16 | Antagonist at multiple receptors |
| Other Pyrrolidine Derivative | <100 nM | Antibacterial activity |
Case Studies
- Functional Studies : Various derivatives were subjected to functional studies demonstrating antagonist effects against targeted receptors with nanomolar Ki values (pKi values between 6.60 and 8.30). These findings highlight the potential therapeutic applications of these compounds in treating psychiatric disorders .
- In Vitro Assessments : In vitro assessments of toxicity showed that certain derivatives did not exhibit hepatotoxicity or neurotoxicity at concentrations up to 100 μM, indicating a favorable safety profile for further development .
Q & A
Q. Optimization Data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | +20% yield |
| KI Catalyst | 0.1 eq | +15% yield |
| Anhydrous DMF | Required | Prevents ~30% loss |
Advanced: How to resolve stereochemical inconsistencies in pyrrolidine derivatives?
Methodological Answer:
- Chiral Chromatography : Use columns like Chiralpak IA/IB to separate enantiomers .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., (R)- or (S)-proline derivatives) during substitution .
- X-ray Analysis : Confirm absolute configuration post-crystallization .
Q. Example :
- Racemic mixtures of 3-(trifluoromethoxy)pyrrolidine hydrochloride were resolved using (R)-BINOL-based catalysts, achieving >98% enantiomeric excess .
Advanced: How to analyze and mitigate impurities in the compound?
Methodological Answer:
- HPLC-MS : Detect impurities at 0.1% threshold (e.g., unreacted starting material, dehalogenated byproducts) .
- Reference Standards : Compare with certified impurities (e.g., nitrosamine analogs) .
- Purification : Use recrystallization (EtOH/H2O) or preparative HPLC .
Q. Common Impurities :
| Impurity Type | Source | Mitigation Strategy |
|---|---|---|
| Dehalogenated | Reduction step | Optimize stoichiometry of NaBH4 |
| Hydrolyzed CF3O | Moisture exposure | Strict anhydrous conditions |
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Storage : Store at 2–8°C in airtight, desiccated containers to prevent hygroscopic degradation .
Advanced: How does hygroscopicity affect stability, and how can this be managed?
Methodological Answer:
- Impact : Hygroscopicity leads to clumping, hydrolysis, and reduced reactivity.
- Mitigation :
Advanced: What are the applications in medicinal chemistry research?
Methodological Answer:
Q. Example :
- 2-((Trifluoromethoxy)methyl)pyrrolidine derivatives were incorporated into spirocyclic compounds targeting G-protein-coupled receptors (GPCRs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
